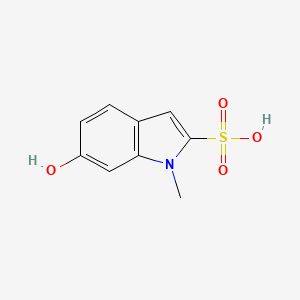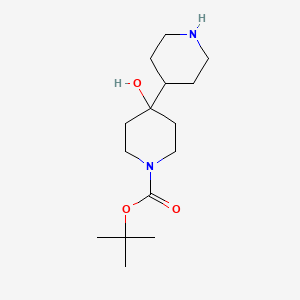![molecular formula C8H12F3NO3 B13424375 N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 402-72-2](/img/structure/B13424375.png)
N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate is a synthetic organic compound classified as an acetamide derivative. It features a trifluoroethyl group, which imparts distinctive characteristics to the molecule, enhancing its stability and altering its biological activity. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, serving as a foundational component in the creation of more complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate typically involves multiple steps. One common method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure . Another method utilizes a benzyl carbamate amine protecting group and an intermediate of Formula 4, followed by hydrogenolysis to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound focus on achieving high yield and greater chemical purity while maintaining environmentally friendly conditions. The process involves the use of easily accessible starting materials and environmentally friendly conditions, showcasing its potential for sustainable industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include carbonyldiimidazole, N,N’-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. The reactions typically occur under conditions of low temperature and alkalinity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroethylamine hydrochloride can yield N-(tert-butoxycarbonyl) glycine, which can be further amidated to produce the desired compound .
Applications De Recherche Scientifique
2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate has diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of complex organic molecules and is vital in drug development. Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity . Additionally, it is used in the preparation of fluralaner, an isoxazoline anthelmintic compound effective against various parasites in animals .
Mécanisme D'action
The mechanism of action of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate involves its ability to undergo chemical transformations and modulate biological activity. The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethylcarbamate, and 4-acetyl-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide .
Uniqueness: What sets 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate apart from similar compounds is its unique trifluoroethyl group, which enhances its stability and alters its biological activity. This makes it a valuable tool in both organic synthesis and medicinal chemistry due to its versatility and tunable properties .
Propriétés
Numéro CAS |
402-72-2 |
|---|---|
Formule moléculaire |
C8H12F3NO3 |
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
2-[acetyl(2,2,2-trifluoroethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H12F3NO3/c1-6(13)12(5-8(9,10)11)3-4-15-7(2)14/h3-5H2,1-2H3 |
Clé InChI |
AXEQOGSEVKRUJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCOC(=O)C)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


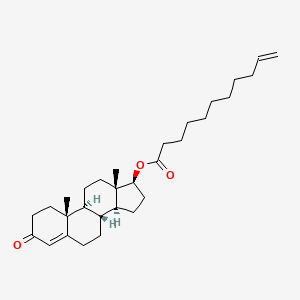
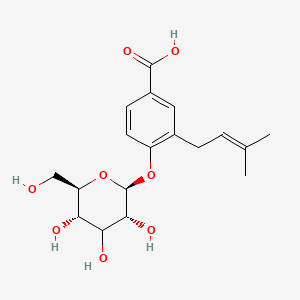
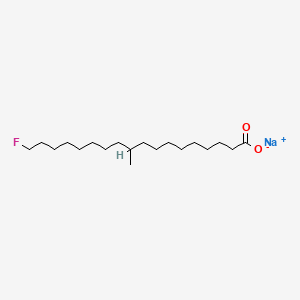

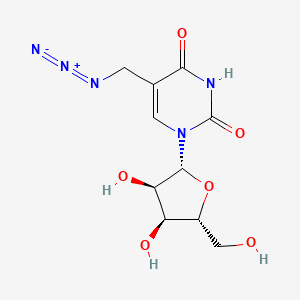
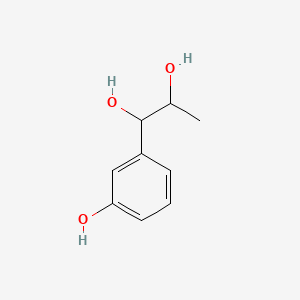
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
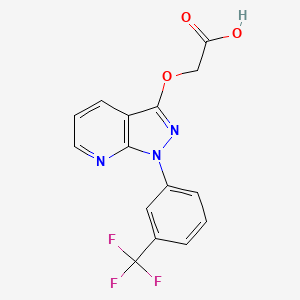
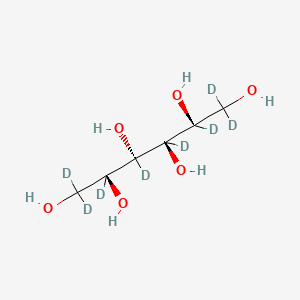
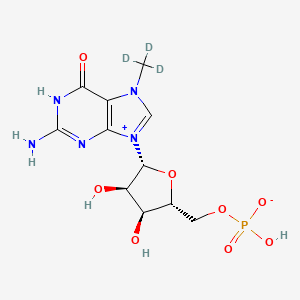
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
